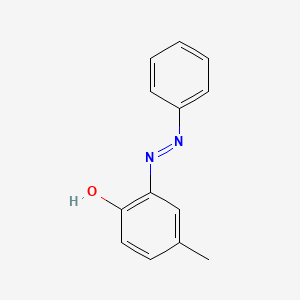

2-Phenylazo-4-methylphenol

Descripción general

Descripción

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene or 4-methyl-2-phenyldiazenylphenol, is a chemical compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol . The compound appears green-yellow and is soluble in ethanol, acetone, and benzene, forming a green light yellow solution . It is hardly soluble in hot water and is not soluble in organic solvents .

Synthesis Analysis

The synthesis of this compound involves complex reactions . For instance, one study describes the reaction of 2-(2′-carboxyphenylazo)-4-methylphenol (H2L, 1) with trans-[Pd(PPh3)2Cl2] in refluxing ethanol in the presence of triethylamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3/b15-14+ . The compound has a phenolate oxygen, azo nitrogens, and carboxylate oxygens as potential donor sites .Chemical Reactions Analysis

The compound exhibits different reactions in various conditions . For example, it turns red light brown in concentrated sulfuric acid and orange brown in hot concentrated hydrochloric acid . It forms a red-orange solution in 2% hot sodium hydroxide .Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 212.094963011 g/mol .Aplicaciones Científicas De Investigación

Chemical Transformations and Complex Formation

Oxidative Migration and Chemical Transformations : 2-Phenylazo-4-methylphenol undergoes unique chemical transformations, such as oxidative migration of methyl groups when reacted with certain metal complexes like ruthenium and osmium, leading to the formation of new compounds (Acharyya et al., 2003).

Formation of Ruthenium and Osmium Complexes : This compound forms a variety of complexes with metals like ruthenium and osmium, which show interesting structural and electronic properties. These complexes are formed through reactions like C-C coupling and N=N cleavage, which are significant for their electrochemical and spectral properties (Halder et al., 2006).

Antifungal and Biodegradation Applications

Antifungal Potential : Some derivatives of phenyl-azo phenol, like this compound, have shown promising antifungal activities against various phytopathogenic fungi, indicating their potential as agricultural fungicides (Xu & Zeng, 2010).

Biodegradation by Fungi : The white rot fungus Phanerochaete chrysosporium can extensively mineralize azo dyes like this compound, suggesting potential applications in bioremediation of dye-contaminated environments (Spadaro et al., 1992).

Spectroscopic Analysis and Electrochemical Studies

Spectroscopic Analysis : Studies on tyrosine derivatives, including compounds similar to this compound, have provided insights into the role of covalent linkages in biological molecules like cytochrome c oxidase (Voicescu et al., 2009).

Electrochemical Sensor Development : The compound has been used in the development of electrochemical sensors, such as for the determination of water pollutants (Karimi-Maleh et al., 2019).

Medicinal Chemistry and Cytotoxicity Studies

Antitumor Activity : Some benzothiazoles, structurally related to this compound, have shown potent antitumor activity, indicating the relevance of this class of compounds in medicinal chemistry (Leong et al., 2003).

- otoxic properties against cancer cell lines, highlighting their potential in cancer therapy research (Roy et al., 2018).

Safety and Hazards

The compound is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

This compound is primarily used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects These interactions could induce conformational changes in the target molecules, altering their activity

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may influence protein structure and function, potentially leading to changes at the cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-Phenylazo-4-methylphenol, it is known to be stable under normal temperatures and pressures . .

Análisis Bioquímico

Biochemical Properties

2-Phenylazo-4-methylphenol plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of complexes that can alter the activity of the enzymes, either inhibiting or enhancing their function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, it can interfere with cell signaling pathways, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in the detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, this compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression.

Propiedades

IUPAC Name |

4-methyl-2-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOXSODFMZIZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870816 | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-47-6 | |

| Record name | 4-Methyl-2-(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylazo-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)